Cas no 1417636-73-7 (5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride)

5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride
-
- インチ: 1S/C9H10N2O2.ClH/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8;/h4-5,10H,1-3H2,(H,12,13);1H
- InChIKey: ULEHLSWDPBOOLP-UHFFFAOYSA-N
- ほほえんだ: C(C1C=NC=C2CNCCC=12)(=O)O.Cl
5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride セキュリティ情報
5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride 税関データ
- 税関コード:2933998090
5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-736519-0.1g |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95.0% | 0.1g |
$366.0 | 2025-03-11 | |
Enamine | EN300-736519-0.05g |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95.0% | 0.05g |
$245.0 | 2025-03-11 | |
Enamine | EN300-736519-0.25g |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95.0% | 0.25g |
$524.0 | 2025-03-11 | |
Enamine | EN300-736519-5.0g |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
Aaron | AR01EM7R-500mg |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95% | 500mg |
$1158.00 | 2025-02-14 | |
1PlusChem | 1P01ELZF-1g |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95% | 1g |
$1369.00 | 2024-06-20 | |
Aaron | AR01EM7R-5g |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95% | 5g |
$4240.00 | 2023-12-16 | |
1PlusChem | 1P01ELZF-50mg |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95% | 50mg |
$354.00 | 2024-06-20 | |
Aaron | AR01EM7R-100mg |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95% | 100mg |
$529.00 | 2025-02-14 | |
Aaron | AR01EM7R-1g |
5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride |
1417636-73-7 | 95% | 1g |
$1479.00 | 2025-03-10 |
5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride 関連文献
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochlorideに関する追加情報
Introduction to 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride (CAS No. 1417636-73-7)
5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 1417636-73-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class of heterocyclic aromatic molecules, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a fused bicyclic system consisting of a pyridine ring and a piperidine ring, which contributes to its unique chemical properties and reactivity.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various biochemical and pharmacological studies. This solubility advantage is particularly crucial in drug formulation and delivery systems, where bioavailability and interaction with biological targets are key considerations. The carboxylic acid functional group at the 4-position of the naphthyridine core provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride as a scaffold for developing novel therapeutic agents. Studies have demonstrated that the rigid bicyclic structure of naphthyridines can effectively interact with biological macromolecules such as enzymes and receptors. This interaction is often mediated by hydrogen bonding networks and hydrophobic pockets within the binding sites of these targets. The presence of multiple hydrogen bond donors and acceptors in this compound makes it an attractive candidate for designing high-affinity ligands.
In particular, research has focused on leveraging the structural features of 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride to develop inhibitors targeting various therapeutic areas. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The ability to modulate enzyme activity through small-molecule inhibitors is a cornerstone of modern oncology research. Additionally, the naphthyridine core has been explored in the development of antimicrobial agents due to its capacity to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
The pharmacokinetic profile of 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride has also been a subject of interest. Preclinical studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability for clinical translation. The dihydrochloride salt form appears to enhance oral bioavailability while maintaining adequate plasma levels for prolonged therapeutic effects. Furthermore, metabolic stability studies suggest that this compound undergoes limited degradation in vivo under physiological conditions.
One notable application of this compound is in the field of neurology. Naphthyridine derivatives have been investigated for their potential role in modulating neurotransmitter systems associated with neurological disorders such as Alzheimer's disease and Parkinson's disease. The structural similarity between 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride and known neuroactive compounds suggests that it may interact with specific receptors or enzymes involved in neural signaling pathways. Preliminary studies have indicated that certain derivatives exhibit cognitive-enhancing effects without significant side effects.
The synthetic chemistry behind 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride is another area of active research. Chemists have developed efficient synthetic routes to access this scaffold using multi-step organic transformations involving cyclization reactions and functional group interconversions. These synthetic strategies not only provide access to the parent compound but also allow for rapid diversification of the chemical library based on this core structure. Advances in green chemistry principles have also been integrated into these synthetic protocols to minimize waste generation and improve sustainability.
The role of 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride as a building block for drug discovery extends beyond kinase inhibition and antimicrobial applications. Researchers are exploring its utility in developing treatments for inflammatory diseases by targeting inflammatory cytokines or modulating immune cell function. Additionally,the compound has shown potential in anti-inflammatory therapies due to its ability to interact with nuclear factor kappa B (NFκB) signaling pathways,which are central regulators of inflammation.
In conclusion,5,6,7,8-Tetrahydro—2,7—naphthyridine—4—carboxylic acid dihydrochloride (CAS No.1417636—73—7) represents a promising candidate for further pharmaceutical development。Its unique structural features、biological activities、and synthetic accessibility make it an attractive scaffold for designing novel therapeutic agents。Ongoing research continues to uncover new applications for this compound across various therapeutic areas,including oncology、neurology、and anti—inflammatory treatments。As our understanding of molecular interactions advances,the potential uses for 5,6,7,8—Tetrahydronaphthyridine—4—carboxylic acid dihdrochlidre are expected to expand significantly.
1417636-73-7 (5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride) 関連製品
- 2098029-98-0(3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole)
- 2521-84-8(H-Cyclopentyl-Gly-OH)
- 946219-87-0(N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide)
- 1301147-34-1(3-Bromo-6-(methoxymethoxy)-o-xylene)
- 914637-40-4(3-Chloro-6-methylpyridazine-4-carboxylic acid)
- 260389-82-0(1-benzylpyrrolidine-3,4-diol)
- 929971-85-7(2-fluoro-1-phenylethanamine)
- 2624137-79-5(lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers)
- 2694725-13-6(benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate)
- 1186651-51-3(5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)



